Meconin-d3

Übersicht

Beschreibung

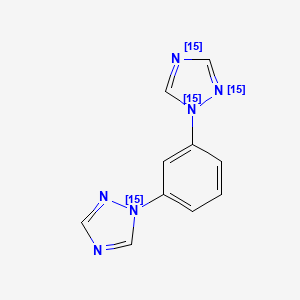

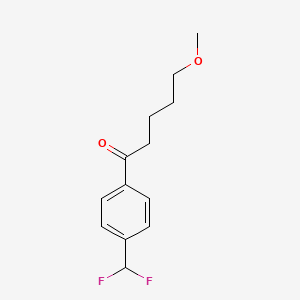

Meconin-d3 is the deuterium labeled Meconine . Meconine is an endogenous metabolite . It is intended for use as an internal standard for the quantification of meconin by GC- or LC- mass spectrometry . Meconin, a noscapine metabolite, is a urinary detection marker for illicit opiate misuse .

Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular weight of Meconin-d3 is 197.20 . The molecular formula is C10H7D3O4 . The SMILES representation is O(C([2H])([2H])[2H])C1=C2C(=CC=C1OC)COC2=O .Physical And Chemical Properties Analysis

Meconin-d3 is a crystalline solid . It is soluble in DMF and DMSO . The λmax is 211, 309 nm .Wissenschaftliche Forschungsanwendungen

Vitamin D Metabolism and Mechanism of Action

1,25-Dihydroxvitamin D3 [1,25(OH)2D3], the hormonally active form of vitamin D, involves a genomic mechanism through the binding of the 1,25(OH)2D3 activated vitamin D receptor/retinoic X receptor (VDR/RXR) complex to specific DNA sequences. This complex plays a crucial role in gene regulation, influencing a variety of cellular functions, including calcium and phosphorous metabolism, as well as immunomodulatory effects in certain autoimmune diseases (Christakos, Dhawan, Verstuyf, Verlinden, & Carmeliet, 2016).

Physiologic Features and Functions

Vitamin D3, a prohormone produced in the skin, must undergo metabolic transformation to its active forms, including 1α,25-dihydroxyvitamin D3, to function effectively. It acts via a nuclear receptor to regulate various bodily functions such as calcium absorption and mobilization, phosphate absorption, and noncalcemic functions, including immune modulation (DeLuca, 2004).

Antiproliferative Effects on Cancer Cells

The biologically active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (VD), demonstrates antiproliferative effects on both normal human melanocytes and malignant melanoma cell lines. Research indicates that VD and its analogues, such as EB1089 and CB1093, induce apoptosis in specific melanoma cell lines, suggesting potential therapeutic applications in treating certain types of melanoma (Danielsson, Fehsel, Polly, & Carlberg, 1998).

Cardiovascular Effects

1,25(OH)2 Vitamin D3 (VD3) and retinoic acid (RA) have been shown to suppress various phenotypic correlates of endothelin-induced hypertrophy in cultured neonatal rat cardiac ventriculocytes. These findings suggest potential applications in modulating hypertrophic processes and probing the molecular mechanisms underlying such conditions (Wu, Garami, Cheng, & Gardner, 1996).

Chemopreventive Effects on Colorectal Neoplasia

A study highlighted the synergistic chemopreventive effects of vitamin D3 and metformin against early colon neoplasia development. The combined use of these agents demonstrated more pronounced effects in reducing aberrant crypt foci and tumor numbers in the colon than either agent alone, suggesting a potential strategy for colorectal cancer prevention (Li et al., 2014).

Modulation of Mesenchymal Stromal/Stem Cells

Vitamin D3 stimulates proliferation capacity, expression of pluripotency markers, and osteogenesis in human bone marrow mesenchymal stromal/stem cells. This indicates its potential in regenerative medicine and the modulation of cellular regenerative potential (Borojevic et al., 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-methoxy-7-(trideuteriomethoxy)-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFFGRQMMWVHIB-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(COC2=O)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC2=C1C(=O)OC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857950 | |

| Record name | 6-Methoxy-7-[(~2~H_3_)methyloxy]-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Meconin-d3 | |

CAS RN |

29809-15-2 | |

| Record name | 6-Methoxy-7-[(~2~H_3_)methyloxy]-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Ethoxy-d5-1-[[2'-[(hydroxyamino)methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl](/img/no-structure.png)

![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)

![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)

![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)